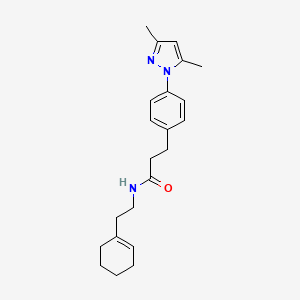
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H29N3O and its molecular weight is 351.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexene moiety and incorporates multiple heterocycles, particularly a pyrazole ring. Its molecular formula is C20H28N4O, with a molecular weight of 356.47 g/mol. The presence of these structural elements suggests that it may interact with various biological targets, potentially leading to diverse pharmacological effects.
Biological Activities
Research indicates that this compound may exhibit the following biological activities:
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. It may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated.
Antifungal Activity
The compound has also demonstrated antifungal effects in vitro, suggesting potential applications in treating fungal infections.
Anticancer Properties
Studies indicate that this compound may exhibit anticancer activity. It appears to interfere with cancer cell proliferation by modulating specific signaling pathways and enzyme activities associated with tumor growth.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microorganisms or cancer cells.
- Receptor Modulation : It could interact with receptors that play a role in cell signaling, affecting processes such as apoptosis and cell cycle regulation.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds and provided insights into the potential effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria. |
| Study 2 | Showed significant cytotoxicity against various cancer cell lines, indicating potential for anticancer therapy. |
| Study 3 | Investigated the compound's interaction with specific enzymes; results indicated inhibition of key metabolic pathways in target cells. |
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-17-16-18(2)25(24-17)21-11-8-20(9-12-21)10-13-22(26)23-15-14-19-6-4-3-5-7-19/h6,8-9,11-12,16H,3-5,7,10,13-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPPCINXJOTHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCCC3=CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














